2,5-Diaminobenzonitrile 2,5-Diaminobenzonitrile
Brand Name: Vulcanchem
CAS No.: 14346-13-5
VCID: VC20988601
InChI: InChI=1S/C7H7N3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,9-10H2
SMILES: C1=CC(=C(C=C1N)C#N)N
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol

2,5-Diaminobenzonitrile

CAS No.: 14346-13-5

Cat. No.: VC20988601

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diaminobenzonitrile - 14346-13-5

Specification

CAS No. 14346-13-5
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
IUPAC Name 2,5-diaminobenzonitrile
Standard InChI InChI=1S/C7H7N3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,9-10H2
Standard InChI Key YVXLBNXZXSWLIK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)C#N)N
Canonical SMILES C1=CC(=C(C=C1N)C#N)N

Introduction

Fundamental Properties and Structure

2,5-Diaminobenzonitrile is an organic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . It features a benzene ring structure with two amino groups (-NH2) at positions 2 and 5, and a nitrile group (-CN) that contributes to its reactivity profile. The compound is registered under CAS number 14346-13-5, which serves as its unique identifier in chemical databases .

Physical and Chemical Characteristics

2,5-Diaminobenzonitrile typically appears as a white solid that demonstrates good solubility in organic solvents like alcohol and ether, while exhibiting poor solubility in water . This solubility profile significantly influences its applications in various chemical processes and synthesis pathways.

Structural Properties

The compound's structural characteristics are defined by its functional groups and their arrangement, which contribute to its chemical behavior. The presence of amino groups makes it nucleophilic at these positions, while the nitrile group introduces electrophilic character, creating a molecule with multiple reactive sites.

PropertyValue
Chemical FormulaC7H7N3
Molecular Weight133.15 g/mol
CAS Number14346-13-5
AppearanceWhite solid
SolubilitySoluble in organic solvents; insoluble in water
InChI KeyYVXLBNXZXSWLIK-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1N)C#N)N

Synthetic Routes and Preparation Methods

Multiple synthetic pathways have been developed for the preparation of 2,5-diaminobenzonitrile, each with specific advantages and limitations based on reaction conditions and starting materials.

Chloramine-T Reduction Method

One of the most common methods for synthesizing 2,5-diaminobenzonitrile involves the reduction of chloramine-T with sodium cyanide. This reaction occurs in the presence of water and sodium hydroxide, producing 2,5-diaminobenzonitrile along with hydrogen cyanide as a byproduct . The reaction is exothermic, and the final product is typically isolated through crystallization .

Benzonitrile Reaction Method

Another widely employed synthetic route utilizes the reaction of benzonitrile with sodium hydroxide in the presence of a catalyst such as aluminum oxide or hydrogen peroxide . This method requires elevated temperatures and pressures to achieve optimal yields. Product isolation typically involves filtration followed by washing procedures .

Reduction of Benzonitrile with Sodium

A third significant method involves the reduction of benzonitrile using sodium in the presence of a solvent such as ethanol or methanol . This approach has the advantage of proceeding at room temperature, making it less energy-intensive. Similar to other methods, the product is isolated through filtration and washing processes .

Factors Affecting Synthesis Efficiency

The successful synthesis of 2,5-diaminobenzonitrile is influenced by several critical factors:

  • Reagent selection and quality significantly impact reaction outcomes

  • Reaction conditions, including time and temperature, affect both yield and product purity

  • Extended reaction times and elevated temperatures can increase yields but may also promote undesirable side reactions or product decomposition

  • Starting material purity is crucial, as impurities can interfere with the reaction and lead to unwanted byproducts

Applications in Chemical Synthesis

2,5-Diaminobenzonitrile has established itself as a valuable compound across multiple domains due to its versatile chemical properties and reactivity profile.

Building Block in Organic Synthesis

The compound functions as a crucial intermediate in the synthesis of biologically active molecules, particularly in pharmaceutical development . Its unique chemical structure enables participation in various reaction types, including:

  • Nucleophilic substitution reactions

  • Condensation reactions

  • Cyclization reactions
    These capabilities make 2,5-diaminobenzonitrile particularly valuable in the formation of complex structures with specific biological activities .

Heterocyclic Compound Synthesis

In organic synthesis, 2,5-diaminobenzonitrile serves as a key precursor for creating heterocyclic compounds essential in drug discovery and development . Its ability to form carbon-carbon and carbon-nitrogen bonds through nucleophilic reactions expands its synthetic utility in creating complex molecular architectures .

Precursor for Specialty Chemicals

Beyond pharmaceutical applications, 2,5-diaminobenzonitrile functions as a starting material for the preparation of:

  • Fluorescent dyes

  • Polymers

  • Other specialty chemicals
    This versatility extends its applications to materials science, catalysis, and organic electronics sectors .

Pharmaceutical and Biological Significance

The compound has drawn significant attention in pharmaceutical research due to its potential therapeutic applications and biological activities.

Antimicrobial Properties

Research indicates that 2,5-diaminobenzonitrile exhibits noteworthy antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This broad-spectrum antimicrobial action makes it a compound of interest for developing new antimicrobial agents.

Anticancer Activity

Studies have identified 2,5-diaminobenzonitrile as a potential inhibitor of various cancer cell lines, including breast and prostate cancer cells . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis, suggesting potential applications in oncology research and drug development .

Enzyme Interaction Studies

The compound has been utilized in biological research to investigate enzyme interactions and mechanisms . Its amino groups can participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and provide insights into biochemical processes .

Industrial Applications

Beyond research laboratories, 2,5-diaminobenzonitrile has found practical applications in various industrial processes.

Dyes and Pigments Production

The compound plays a significant role in manufacturing dyes and pigments due to its stability and reactivity characteristics . Its ability to form colored complexes makes it particularly suitable for various industrial coloring applications .

Polymer Science Applications

In polymer chemistry, 2,5-diaminobenzonitrile is employed in creating polycyanamides through polycondensation reactions . The resulting polymers exhibit desirable thermal and mechanical properties, making them suitable for specialized applications requiring material stability under challenging conditions .

Other Industrial Uses

The compound serves as a precursor for synthesizing a wide range of derivatives with applications in:

  • Pharmaceutical development

  • Dye manufacturing

  • Explosives production
    This versatility underscores its importance across multiple industrial sectors.

Recent Research Developments

Ongoing research continues to expand the understanding and applications of 2,5-diaminobenzonitrile across various scientific domains.

High-Yield Synthesis Methods

Recent studies have reported improved synthesis routes for 2,5-diaminobenzonitrile, achieving yields as high as 92.5% . These advanced methods typically involve using 2-chloro-5-nitrobenzonitrile as a starting material, followed by aminolysis and reduction processes . Researchers have systematically investigated various reaction conditions to optimize yields and product purity .

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